dibutyl[4-methyl-N'-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron
Description
Dibutyl[4-methyl-N'-(1,3-thiazol-2-yl-κN)benzenecarboximidamidato-κN]boron is a boron-containing organometallic compound characterized by a central boron atom coordinated to two butyl groups and a bidentate ligand system. The ligand comprises a 4-methylbenzenecarboximidamide moiety and a 1,3-thiazol-2-yl group, both coordinating via nitrogen atoms (κN). Structural elucidation would rely on techniques such as X-ray crystallography (using SHELX software) and spectroscopic methods (NMR, UV-Vis) .
Properties
Molecular Formula |
C19H28BN3S |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2,2-dibutyl-4-(4-methylphenyl)-7-thia-3,5-diaza-1-azonia-2-boranuidabicyclo[4.3.0]nona-1(6),3,8-triene |
InChI |
InChI=1S/C19H28BN3S/c1-4-6-12-20(13-7-5-2)22-18(17-10-8-16(3)9-11-17)21-19-23(20)14-15-24-19/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,21,22) |
InChI Key |
OUUGAJGZSTYIBI-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N=C(NC2=[N+]1C=CS2)C3=CC=C(C=C3)C)(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron involves several steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzenecarboximidamidato Group: This step involves the reaction of the thiazole derivative with a benzenecarboximidamide under suitable conditions.
Coordination with Boron: The final step involves the coordination of the synthesized ligand with a boron source, such as dibutylboron trifluoride, under controlled conditions to form the desired compound.
Chemical Reactions Analysis
Dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Key Chemical Properties
- Molecular Formula : C14H20B N5S
- Molecular Weight : 295.22 g/mol
- IUPAC Name : Dibutyl[4-methyl-N'-(1,3-thiazol-2-yl)benzenecarboximidamidato]boron
Biological Applications
Dibutyl[4-methyl-N'-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron has shown promise in several biological applications:
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that certain derivatives possess strong antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. Studies employing Sulforhodamine B assays have revealed that specific derivatives exhibit cytotoxic effects on cancer cells, suggesting potential as a chemotherapeutic agent .
Case Studies
Several studies provide insights into the practical applications of this compound:
Material Science Applications
Beyond biological applications, this compound is also explored in materials science:
Photonic Devices
The unique electronic properties of organoboron compounds make them suitable for use in photonic devices. Their ability to act as electron acceptors in organic light-emitting diodes (OLEDs) has been researched, with findings suggesting enhanced efficiency and stability in device performance.
Catalysis
The compound's boron center can serve as a catalyst in various organic reactions, including cross-coupling reactions which are essential in synthesizing complex organic molecules.
Mechanism of Action
The mechanism of action of dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and benzenecarboximidamidato group facilitate binding to specific sites, modulating the activity of these targets. The boron atom plays a crucial role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Structural Features
The compound’s unique ligand system differentiates it from other boron-based analogs. Key comparisons include:
Key Observations :
Spectroscopic and Crystallographic Data
NMR Spectroscopy :
- X-ray Crystallography: SHELX refinement would reveal bond lengths (e.g., B–N ≈ 1.55–1.60 Å) and angles consistent with sp³ hybridization at boron. Thiazole ring planarity may contrast with non-aromatic ligands in analogs .
Biological Activity
Dibutyl[4-methyl-N'-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron is a complex organoboron compound that has garnered attention for its potential biological activities. This article aims to provide a detailed analysis of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a dibutyl group attached to a thiazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:
This structure includes a boron atom coordinated with an imidamidato ligand derived from 4-methyl-N'-(1,3-thiazol-2-yl)benzenecarboximidamide.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar thiazole-containing compounds. For instance, compounds derived from thiazole have shown significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8d | MCF-7 | 2.98 |
| 8d | A549 | 2.85 |
| 8d | HepG-2 | 2.53 |
These results suggest that this compound may exhibit similar cytotoxic properties, meriting further investigation into its mechanism of action and efficacy against specific cancer types .
The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, studies have shown that certain thiazole compounds can inhibit tyrosinase activity, which is crucial in melanin production and has implications in skin cancers . The competitive inhibition of tyrosinase suggests that this compound could potentially disrupt similar pathways.
Antioxidant Activity
In addition to anticancer properties, thiazole derivatives are known for their antioxidant capabilities. Research indicates that these compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. For instance:
| Compound | Antioxidant Activity (IC50 µM) |
|---|---|
| Analog 2 | 33.23 |
| Analog 3 | <200 |
This antioxidant activity is particularly relevant in the context of cancer therapy, as oxidative stress is a significant factor in tumor progression .
In Vitro Studies
In vitro studies using various cell lines have demonstrated the biological activity of this compound analogs. For example, one study observed that certain analogs inhibited melanin production in B16F10 cells by reducing intracellular tyrosinase activity significantly .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound could effectively bind to both active and allosteric sites on target enzymes, enhancing its inhibitory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
